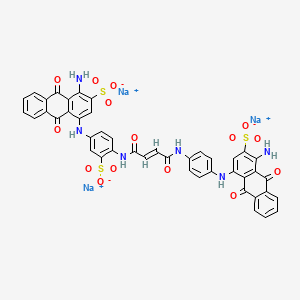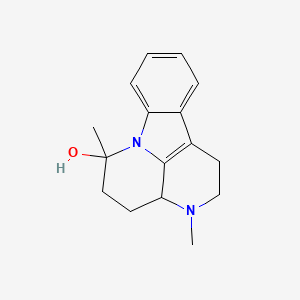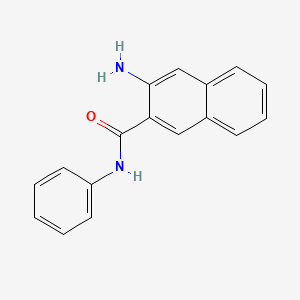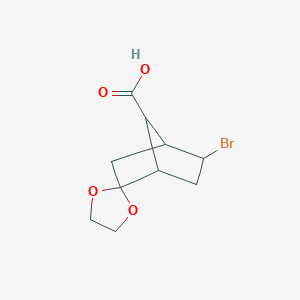
Agn-PC-00houe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-00houe is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-00houe involves a series of chemical reactions that require precise control of reaction conditions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials are dissolved in a suitable solvent and reacted under controlled temperature and pressure conditions.
Intermediate Formation: The reaction mixture is then subjected to further chemical transformations to form intermediates.
Final Product Formation: The intermediates undergo a final reaction to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-00houe undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound involve the use of reducing agents to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often exhibit distinct chemical and physical properties, making them valuable for various applications.
Scientific Research Applications
Agn-PC-00houe has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of Agn-PC-00houe involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired biological or chemical outcome.
Properties
CAS No. |
65877-98-7 |
|---|---|
Molecular Formula |
C10H13BrO4 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
5'-bromospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylic acid |
InChI |
InChI=1S/C10H13BrO4/c11-7-3-6-8(9(12)13)5(7)4-10(6)14-1-2-15-10/h5-8H,1-4H2,(H,12,13) |
InChI Key |
PSQMIZSQDUTASM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC3C(CC2C3C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


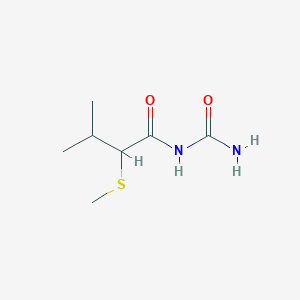
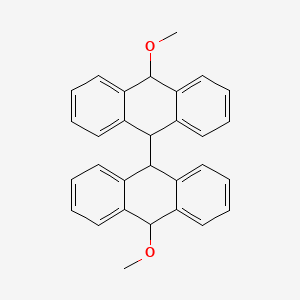
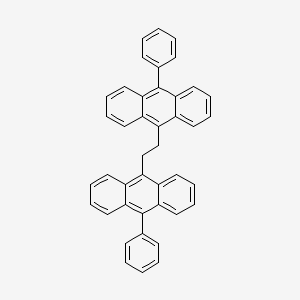
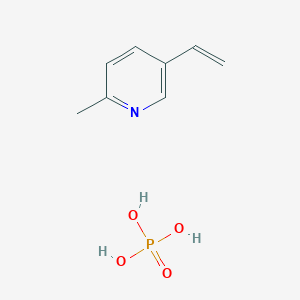

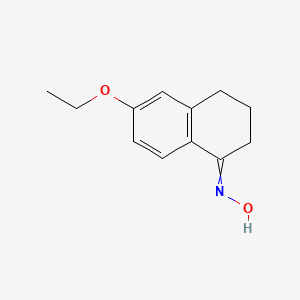
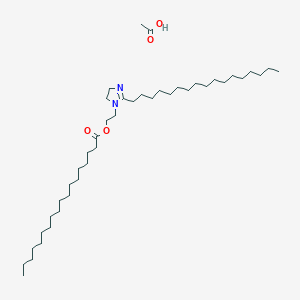
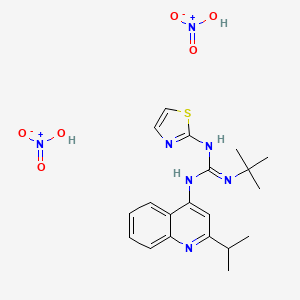

![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)

